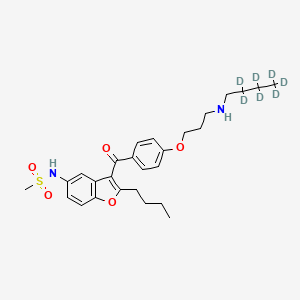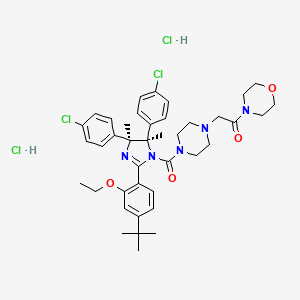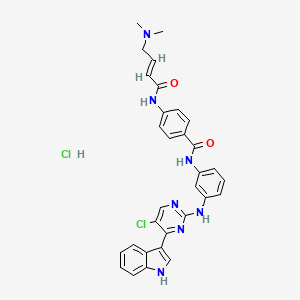
Debutyldronedarone D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Debutyldronedarone D7 is a deuterated form of Debutyldronedarone hydrochloride, which is a major metabolite of Dronedarone. Dronedarone is an antiarrhythmic medication used to treat cardiac arrhythmias. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can influence the pharmacokinetic and metabolic profiles of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Debutyldronedarone D7 involves the incorporation of deuterium into the molecular structure of Debutyldronedarone hydrochloride. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions: Debutyldronedarone D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Debutyldronedarone D7 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies due to its deuterium labeling.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Dronedarone and its metabolites.
Medicine: Utilized in research on cardiac arrhythmias and the development of antiarrhythmic drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications.
作用机制
Debutyldronedarone D7 acts as a selective inhibitor of thyroid hormone receptor alpha 1. It inhibits the binding of triiodothyronine (T3) to thyroid hormone receptor alpha 1 by 77% and to thyroid hormone receptor beta 1 by 25%. This selective inhibition affects the thyroid hormone signaling pathways, which play a crucial role in regulating cardiac function and rhythm .
相似化合物的比较
Dronedarone: The parent compound of Debutyldronedarone D7, used as an antiarrhythmic medication.
Desethylamiodarone: Another metabolite of Dronedarone with similar inhibitory effects on thyroid hormone receptors.
Amiodarone: A widely used antiarrhythmic drug with a different mechanism of action involving iodine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The selective inhibition of thyroid hormone receptor alpha 1 also sets it apart from other similar compounds, making it a valuable tool in scientific research .
属性
分子式 |
C27H36N2O5S |
|---|---|
分子量 |
507.7 g/mol |
IUPAC 名称 |
N-[2-butyl-3-[4-[3-(2,2,3,3,4,4,4-heptadeuteriobutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3/i2D3,5D2,7D2 |
InChI 键 |
IJVZZGIAELTWBB-BNHRTUKESA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNCCCOC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC |
规范 SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B1149936.png)




![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)
